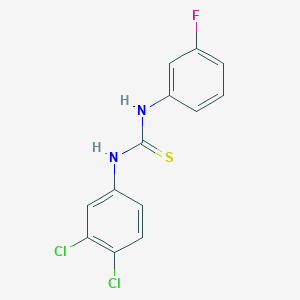
N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C13H9Cl2FN2S and its molecular weight is 315.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.9847530 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterisation :
- N-(3,4-dichlorophenyl)-N'-(3-fluorophenyl)thiourea and its derivatives have been synthesized and characterized through various spectroscopic techniques. The studies included IR, 1H, and 13C NMR spectroscopy, providing insights into their structural properties (Yusof, Jusoh, Khairul, & Yamin, 2010).
Antipathogenic Activity :
- These thiourea derivatives have been studied for their interactions with bacterial cells and demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for their use in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Computational and Experimental Analysis :
- Computational and experimental analyses of thiourea derivatives have been conducted, examining their vibrational modes, molecular structure, and potential energy distribution. Studies also assessed their stability and reactive sites, providing a deeper understanding of their chemical properties (Bielenica et al., 2020).
Molecular Docking Studies :
- Molecular docking studies have been performed to investigate the binding interactions of these compounds with specific proteins. This research aids in understanding their potential biological activities and interactions at the molecular level (Hussain et al., 2020).
Antibacterial Activity :
- The antibacterial activity of this compound derivatives has been evaluated, showing effectiveness against various bacterial strains. This highlights their potential in medical and pharmaceutical applications (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Enzyme Inhibition and Mercury Sensing :
- Some thiourea derivatives exhibit enzyme inhibition properties and potential as sensing probes for detecting toxic metals like mercury. Their molecular structures and interactions have been thoroughly investigated for these applications (Rahman et al., 2021).
Transition Metal Complexes :
- These compounds have been used to synthesize transition metal complexes, which have been characterized for potential biological activities. The complexes have shown a range of biological activities, including antibacterial and fungicidal properties (Shadab & Aslam, 2014).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-11-5-4-10(7-12(11)15)18-13(19)17-9-3-1-2-8(16)6-9/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJRGHUCKLCHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


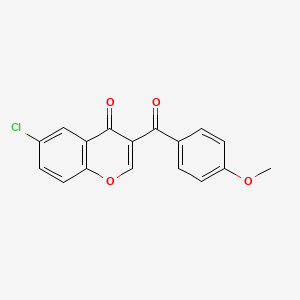
![1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5771760.png)
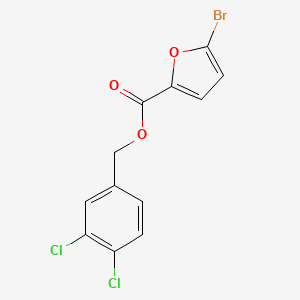
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5771777.png)
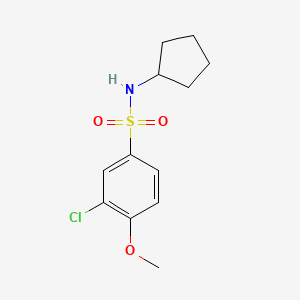

![7-(difluoromethyl)-N-isobutyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5771806.png)
![methyl 2-{[(4-morpholinylamino)carbonyl]amino}benzoate](/img/structure/B5771813.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methylphenyl)benzamide](/img/structure/B5771820.png)

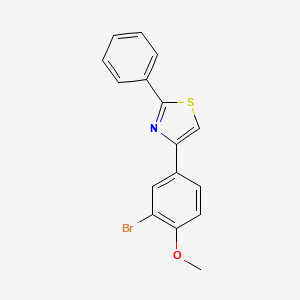
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)
